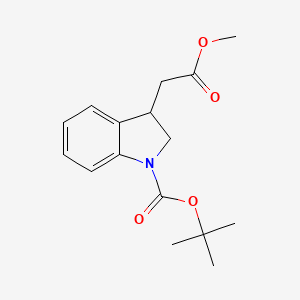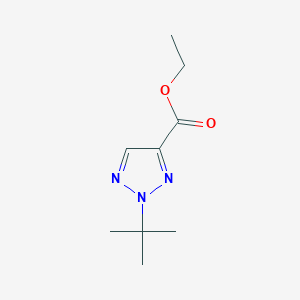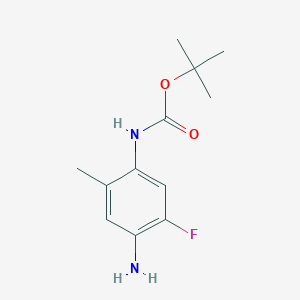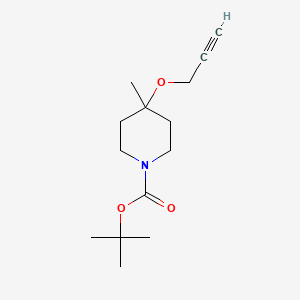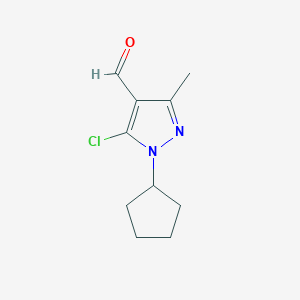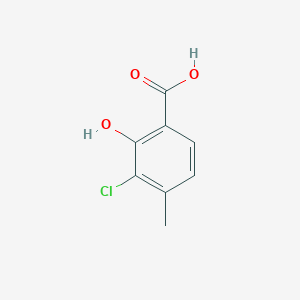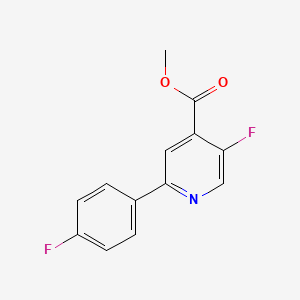
(3-Chloro-4-fluoro-5-iodophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-fluoro-5-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(3-Chloro-4-fluoro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (3-Chloro-4-fluoro-5-iodophenyl)aldehyde or (3-Chloro-4-fluoro-5-iodobenzoic acid).
Reduction: Formation of (3-Chloro-4-fluoro-5-iodobenzene) or (3-Chloro-4-fluoro-5-iodocyclohexane).
Substitution: Formation of (3-Chloro-4-fluoro-5-iodophenyl)methoxy or (3-Chloro-4-fluoro-5-iodophenyl)cyanide.
科学研究应用
(3-Chloro-4-fluoro-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- (3-Chloro-4-fluoro-5-bromophenyl)methanol
- (3-Chloro-4-fluoro-5-iodophenyl)ethanol
- (3-Chloro-4-fluoro-5-iodophenyl)acetone
Uniqueness
(3-Chloro-4-fluoro-5-iodophenyl)methanol is unique due to the specific combination of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
属性
分子式 |
C7H5ClFIO |
|---|---|
分子量 |
286.47 g/mol |
IUPAC 名称 |
(3-chloro-4-fluoro-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |
InChI 键 |
UQPIAXYFEXVJIO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)F)I)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
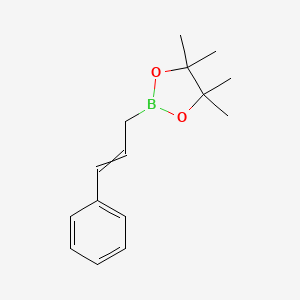

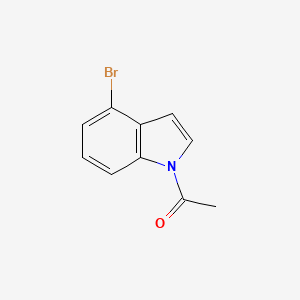
![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
